Trifluorometanosulfonato de litio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium trifluoromethanesulfonate, also known as Lithium triflate, is a salt with the chemical formula LiCF3SO3 . It is composed of the lithium cation (Li+) and triflate anion (CF3SO3−; TfO−). It is very hygroscopic . This compound is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle .

Molecular Structure Analysis

The molecular structures, harmonic vibrational frequencies, infrared absorption intensities, internal force constants, and electronic charges of the trifluoromethanesulfonate (triflate) anion, its lithium ion pairs, and several aggregates have been studied .Chemical Reactions Analysis

Lithium trifluoromethanesulfonate is used in some lithium-ion batteries as a component of the electrolyte . It has been involved in reactions with lithium polysulfide (Li2S6) and methyl trifluoroacetate (CH3TFA) .Physical And Chemical Properties Analysis

Lithium trifluoromethanesulfonate has a molecular weight of 156.01 g/mol . It is a powder form substance with a melting point of >300 °C .Aplicaciones Científicas De Investigación

Modificación de polímeros

LiCF3SO3 se utiliza para mejorar las propiedades térmicas y mecánicas de polímeros como el ácido poliláctico (PLA). La adición de LiCF3SO3 aumenta la temperatura de transición vítrea (Tg) del PLA, mejorando su resistencia al calor sin comprometer la transparencia. Esto se atribuye a la interacción ión-dipolo entre el catión litio y el átomo de oxígeno en el grupo carbonilo del PLA. Además, la presencia de LiCF3SO3 retrasa la cristalización del PLA, lo cual es beneficioso para mantener la transparencia del material al mismo tiempo que se mejoran sus propiedades mecánicas .

Electrolito en baterías de ion litio

En el campo del almacenamiento de energía, LiCF3SO3 actúa como una sal electrolítica que contribuye a la estabilidad térmica de los ánodos de grafito en las baterías de ion litio. Su papel es crucial para determinar el rendimiento y la seguridad de estas baterías, ya que ayuda a prevenir la fuga térmica y mejora la estabilidad térmica general de la batería .

Electrolitos de polímero sólido

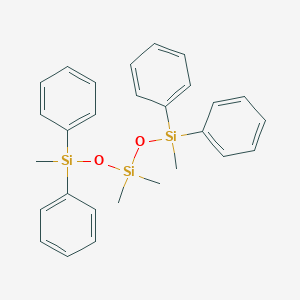

LiCF3SO3 también es integral en la síntesis de electrolitos de polímero sólido, que se utilizan junto con óxido de polietileno y quitosano. Estos electrolitos de estado sólido tienen aplicaciones potenciales en baterías de estado sólido, ofreciendo ventajas como una mayor seguridad y una mayor densidad energética en comparación con los electrolitos líquidos .

Síntesis de líquidos iónicos

El anión triflato (CF3SO3−) derivado de LiCF3SO3 se utiliza para sintetizar líquidos iónicos. Estos líquidos iónicos se utilizan luego para crear electrolitos de polímero conductores, que son componentes esenciales en varios dispositivos electroquímicos .

Celdas electroquímicas emisoras de luz

LiCF3SO3 se emplea en la fabricación de capas poliméricas para celdas electroquímicas emisoras de luz (LECs). Estas celdas se benefician de las propiedades del compuesto, que contribuyen al transporte eficiente de iones dentro del dispositivo, lo que mejora el rendimiento de las LEC .

Catalizador en síntesis orgánica

En química orgánica, LiCF3SO3 actúa como un catalizador reciclable para la acetilación de alcoholes y la diacetilación de aldehídos. Su actividad catalítica es significativa para varios procedimientos sintéticos, lo que lo convierte en un reactivo valioso en la síntesis de moléculas orgánicas complejas .

Supercondensadores

LiCF3SO3 se utiliza como separador en supercondensadores. Los supercondensadores, también conocidos como ultracondensadores, son dispositivos de almacenamiento de energía que ofrecen capacidades de carga y descarga rápidas. El uso de LiCF3SO3 en estos dispositivos puede mejorar su rendimiento al mejorar el transporte de iones y reducir la resistencia interna .

Mejora de la resistencia al calor de los plásticos a base de biomasa

Finalmente, se estudia LiCF3SO3 por su capacidad para mejorar la resistencia al calor de los plásticos a base de biomasa, como el PLA. Al aumentar la Tg y reducir la tasa de cristalización, LiCF3SO3 ayuda a desarrollar materiales que pueden soportar temperaturas más altas al mismo tiempo que mantienen propiedades deseables como la biodegradabilidad y la neutralidad de carbono .

Mecanismo De Acción

Target of Action

Lithium trifluoromethanesulfonate, also known as lithium triflate, is a salt composed of the lithium cation (Li+) and triflate anion (CF3SO3−; TfO−) . It is primarily used in the production of lithium-ion batteries .

Mode of Action

The lithium cation (Li+) in lithium trifluoromethanesulfonate interacts with the triflate anion (CF3SO3−; TfO−) to form a very hygroscopic salt . This hygroscopic nature allows the salt to absorb water from air humidity , which can influence its behavior in various applications, such as in lithium-ion batteries.

Pharmacokinetics

Given its use in lithium-ion batteries, its bioavailability is likely influenced by factors such as its hygroscopic nature and its stability under various environmental conditions .

Result of Action

In the context of lithium-ion batteries, the action of lithium trifluoromethanesulfonate enables the formation of greener and sustainable batteries for electrical energy storage . It improves the electrochemical and mechanical characteristics of the battery’s membrane .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of lithium trifluoromethanesulfonate. For example, its hygroscopic nature means that it readily absorbs water from air humidity . This can affect its behavior in applications like lithium-ion batteries, where moisture can influence the efficiency and lifespan of the battery.

Safety and Hazards

Lithium trifluoromethanesulfonate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that the compound is highly soluble in water and organic solvents This solubility allows it to interact with various biomolecules in biochemical reactions

Cellular Effects

It is known that the compound plays a crucial role in lithium-ion battery production This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

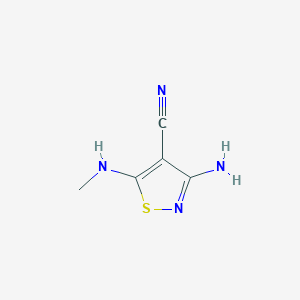

It is known that the compound is composed of the lithium cation (Li+) and triflate anion (CF3SO3−) . The triflate anion owes its stability to resonance stabilization, which causes the negative charge to be spread symmetrically over the three oxygen atoms . An additional stabilization is achieved by the trifluoromethyl group, which acts as a strong electron-withdrawing group using the sulfur atom as a bridge .

Temporal Effects in Laboratory Settings

It is known that the compound is very hygroscopic and absorbs water from air humidity This suggests that it may have certain stability and degradation characteristics over time

Metabolic Pathways

Given its role in lithium-ion battery production , it may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels

Transport and Distribution

Given its high solubility in water and organic solvents , it may interact with certain transporters or binding proteins and influence its localization or accumulation

Propiedades

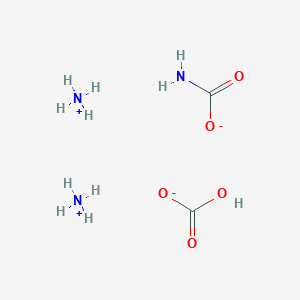

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lithium trifluoromethanesulfonate involves the reaction of Lithium hydroxide with trifluoromethanesulfonic acid.", "Starting Materials": [ "Lithium hydroxide", "Trifluoromethanesulfonic acid" ], "Reaction": [ "Add Lithium hydroxide to a reaction vessel containing Trifluoromethanesulfonic acid", "Stir the reaction mixture at room temperature for several hours", "Cool the reaction mixture to 0°C and filter the precipitated Lithium trifluoromethanesulfonate", "Wash the precipitate with cold ether and dry under vacuum" ] } | |

Número CAS |

33454-82-9 |

Fórmula molecular |

CHF3LiO3S |

Peso molecular |

157.0 g/mol |

Nombre IUPAC |

lithium;trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.Li/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clave InChI |

WDGKXRCNMKPDSD-UHFFFAOYSA-N |

SMILES isomérico |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] |

SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[O-] |

SMILES canónico |

[Li].C(F)(F)(F)S(=O)(=O)O |

Otros números CAS |

33454-82-9 |

Pictogramas |

Irritant |

Números CAS relacionados |

1493-13-6 (Parent) |

Sinónimos |

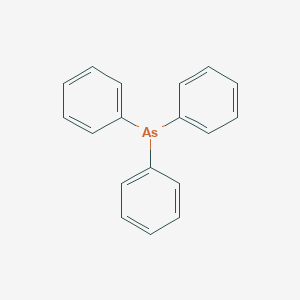

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-Aminophenyl)-1-methylethyl]phenol](/img/structure/B46601.png)